molecular formula C16H10FN3O2S2 B15097207 4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B15097207
M. Wt: 359.4 g/mol
InChI Key: ZXUOBIRVZOBWSK-LCYFTJDESA-N
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Description

4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a rhodanine-thiazolidinone hybrid compound featuring a pyridinylmethylidene substituent at the C5 position and a 4-fluorobenzamide group at N2. The (5Z)-configuration of the exocyclic double bond is critical for maintaining planar geometry, which influences binding to enzymes or receptors . The compound’s molecular formula is C₁₆H₁₁FN₂O₂S₂, with a molecular weight of 354.41 g/mol. Its synthesis typically involves condensation of 4-fluorobenzoyl chloride with a preformed rhodanine intermediate under basic conditions .

Properties

Molecular Formula

C16H10FN3O2S2

Molecular Weight

359.4 g/mol

IUPAC Name

4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C16H10FN3O2S2/c17-12-3-1-11(2-4-12)14(21)19-20-15(22)13(24-16(20)23)9-10-5-7-18-8-6-10/h1-9H,(H,19,21)/b13-9-

InChI Key

ZXUOBIRVZOBWSK-LCYFTJDESA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the fluorinated benzamide group. One common synthetic route involves the condensation of 4-fluorobenzoyl chloride with a thiazolidinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The thiazolidinone ring can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds.

Scientific Research Applications

4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their activity, resulting in the suppression of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

Key Observations:

C5 Substituent Diversity: The pyridinylmethylidene group in the target compound (vs.

N3 Substituent Effects :

  • The 4-fluorobenzamide group in the target compound improves lipophilicity (logP ~2.8) compared to the acetic acid derivative (logP ~1.2 in ), favoring membrane permeability.
  • Bulky substituents (e.g., 4-methylbenzamide in ) may sterically hinder target binding but enhance metabolic stability.

Physicochemical and Spectroscopic Properties

Property Target Compound Acetic Acid Analogue Chloro-Benzamide Analogue
Melting Point (°C) 277–280 263–266 261–263
UV λmax (nm) 389 387 398
IR C=O Stretch (cm⁻¹) 1708 1705 1712
HPLC Purity (%) 97.95 98.2 96.5

The target compound’s higher melting point and UV absorbance suggest stronger intermolecular interactions (e.g., H-bonding via the pyridine N) compared to simpler benzylidene derivatives .

Biological Activity

4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C16H10FN3O2S2
  • CAS Number : 848988-77-2

The presence of a fluorine atom, thiazolidinone ring, and a pyridine moiety contributes to its unique biological properties.

Antimicrobial Activity

Research has shown that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound were evaluated for their effectiveness against various bacterial strains.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
4-fluoro-N-[...]Staphylococcus aureus0.5 µg/mL
4-fluoro-N-[...]Pseudomonas aeruginosa125.4 µM

These results indicate that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated the potential of thiazolidinone derivatives in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.

For example, derivatives with similar structures have been shown to inhibit cell growth in various cancer lines:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)10.0
MCF7 (breast cancer)15.5

This suggests that modifications in the thiazolidinone structure can enhance anticancer efficacy .

The biological activity of 4-fluoro-N-[...] is thought to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : Compounds may inhibit critical enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Biofilm Disruption : The compound has shown efficacy in disrupting biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections .
  • Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Case Studies

  • Antibacterial Efficacy Against Biofilms : A study evaluated the antibiofilm activity of thiazolidinone derivatives against Staphylococcus epidermidis, showing significant reduction in biofilm formation at concentrations around their MIC values .
  • Anticancer Activity Assessment : In another study, derivatives similar to 4-fluoro-N-[...] were tested against various cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction .

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